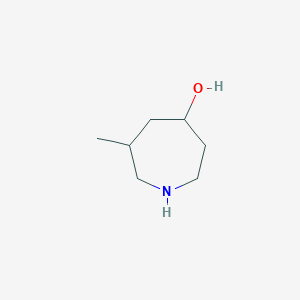

6-Methylazepan-4-ol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H15NO |

|---|---|

Peso molecular |

129.20 g/mol |

Nombre IUPAC |

6-methylazepan-4-ol |

InChI |

InChI=1S/C7H15NO/c1-6-4-7(9)2-3-8-5-6/h6-9H,2-5H2,1H3 |

Clave InChI |

BRTHDWOYSPJQCA-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(CCNC1)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 6 Methylazepan 4 Ol and Its Stereoisomers

Strategies for Azepane Ring Construction Applied to 6-Methylazepan-4-ol Scaffolds

The formation of the seven-membered azepane ring is often more challenging than the construction of smaller five- or six-membered rings due to less favorable enthalpic and entropic factors. Consequently, specialized methodologies have been developed, which can be broadly categorized into ring expansion reactions and intramolecular cyclizations.

Ring expansion strategies leverage the relative ease of forming a smaller, more stable ring (e.g., a piperidine) and subsequently inserting a carbon atom into the cyclic framework to generate the larger azepane structure.

One of the most classical approaches to azepane synthesis involves the one-carbon ring expansion of a corresponding piperidine (B6355638) precursor. Methods such as the Tiffeneau-Demjanov or Beckmann rearrangements are powerful tools for this transformation. For the synthesis of this compound, a strategy could commence with a suitably substituted cyclohexanone. For instance, a 2-amino-5-methylcyclohexanone derivative can undergo a diazotization reaction with nitrous acid, leading to a diazonium intermediate. This intermediate subsequently rearranges via alkyl migration to furnish a 6-methylazepan-2-one (a caprolactam). The final target can then be accessed through a two-step reduction sequence: first, the reduction of the C4-ketone to a hydroxyl group, followed by the reduction of the C2-amide to the corresponding amine, completing the synthesis of the this compound scaffold. The stereochemical outcome at the C4-hydroxyl group can be influenced by the choice of reducing agent and reaction conditions in the first reduction step.

| Precursor | Key Transformation | Intermediate | Subsequent Steps | Final Product |

|---|---|---|---|---|

| 2-amino-5-methylcyclohexanone | Tiffeneau-Demjanov Rearrangement (e.g., NaNO₂, HCl) | 6-methylazepan-2-one | 1. Ketone Reduction 2. Amide Reduction | This compound |

An elegant and mechanistically distinct ring expansion involves the rearrangement of spirocyclic systems containing a strained cyclopropane (B1198618) ring. Applied to the synthesis of this compound, this strategy would involve a precursor such as 6-methyl-5-azaspiro[2.5]octan-7-ol. This spirocycle contains a piperidine ring fused to a cyclopropane at the C2 position. Under thermal or, more commonly, acid-catalyzed conditions, the hydroxyl group is protonated and departs as water, generating a carbocation adjacent to the strained three-membered ring. The relief of ring strain drives a C-C bond migration of the cyclopropane, effectively inserting one of its methylene (B1212753) groups into the piperidine ring. This process expands the six-membered ring to the desired seven-membered azepane. The stereochemistry of the starting spirocycle directly influences the relative stereochemistry of the methyl and hydroxyl groups in the final product, offering a potential route for stereocontrolled synthesis.

Annulation, or ring-forming, reactions that construct the cycle from two separate components are a powerful alternative to intramolecular cyclization or expansion. For seven-membered rings, [4+3] cycloadditions are particularly effective. In this context, a four-atom component (e.g., a substituted 1-aza-1,3-diene) reacts with a three-atom component (e.g., an oxyallyl cation) to form the azepane core. To target this compound, a 1-aza-1,3-diene bearing a methyl group at the appropriate position would be reacted with an oxyallyl cation, typically generated in situ from a precursor like 1,3-dibromoacetone. This cycloaddition yields a 6-methylazepin-4-one intermediate. Subsequent reduction of the enamine/imine functionality within the ring and the C4-ketone provides the target molecule. This approach allows for modular assembly, where modifications to either the diene or the three-carbon component can be used to generate diverse analogues.

| 4-Atom Component | 3-Atom Component Precursor | Key Reaction | Intermediate | Final Product |

|---|---|---|---|---|

| Methyl-substituted 1-aza-1,3-diene | 1,3-dibromoacetone | [4+3] Cycloaddition | 6-methylazepin-4-one | This compound (after reduction) |

Intramolecular cyclization involves the formation of a key C-N bond from a linear, acyclic precursor containing all the necessary atoms for the final ring. This is arguably the most common and direct method for constructing heterocyclic rings.

Intramolecular reductive amination is a highly reliable and versatile method for the synthesis of saturated nitrogen heterocycles, including azepanes. The strategy relies on an acyclic precursor that contains both an amine (or a precursor like a nitro group or azide) and a carbonyl group (aldehyde or ketone) at positions that favor a seven-membered ring closure. For the synthesis of this compound, a suitable precursor is 6-amino-2-methylhexan-4-one . In the presence of a mild reducing agent, the primary amine attacks the ketone intramolecularly to form a seven-membered cyclic imine (or enamine) intermediate. This intermediate is not isolated but is immediately reduced in situ to the final azepane product.

Commonly employed reducing agents for this one-pot transformation include sodium cyanoborohydride (NaBH₃CN) or the safer and often more effective sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) can achieve the same transformation. A significant advantage of this method is that the stereochemical outcome of the product, specifically the cis/trans relationship between the C4-hydroxyl and C6-methyl groups, is established during the diastereoselective reduction of the cyclic iminium ion intermediate. The ratio of diastereomers can be tuned by the choice of reducing agent and reaction conditions, which influence the kinetic versus thermodynamic control of the reduction.

| Acyclic Precursor | Reagents / Conditions | Key Intermediate (In Situ) | Product | Typical Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 6-amino-2-methylhexan-4-one | NaBH(OAc)₃, CH₂Cl₂ | 6-Methyl-3,4,5,6-tetrahydro-2H-azepin-4-ylium | cis- and trans-6-Methylazepan-4-ol | Variable (e.g., 2:1 to 5:1) |

| 6-amino-2-methylhexan-4-one | H₂, Pd/C, EtOH | 6-Methyl-3,4,5,6-tetrahydro-2H-azepin-4-ylium | cis- and trans-6-Methylazepan-4-ol | Dependent on catalyst and pressure |

Intramolecular Cyclization Pathways

Palladium-Catalyzed Cyclizations

Palladium catalysis offers a versatile toolkit for the formation of C-C and C-N bonds, making it highly suitable for constructing heterocyclic rings. Intramolecular cyclizations, in particular, are powerful methods for synthesizing substituted piperazines and other nitrogen heterocycles under mild conditions with high regio- and stereochemical control. nih.gov These methods typically involve the in-situ generation of an electrophilic palladium species from a stable precursor. nih.gov

One common strategy is the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an unsaturated halide. For the synthesis of a this compound precursor, a suitably substituted N-alkenyl or N-allyl amine bearing a halide could undergo a 7-exo-trig cyclization. Another powerful approach is the palladium-catalyzed intramolecular allylic amination (also known as the Tsuji-Trost reaction), which can form the azepane ring. This process involves the reaction of a bis-nucleophile, like a diamine, with a propargyl unit, coupling two of the carbons to form the heterocycle. nih.gov The reactions often proceed rapidly at room temperature, with high yields achievable even at low catalyst loadings. nih.gov

The stereochemical outcome of these cyclizations can often be controlled by the substrate's existing stereochemistry, allowing for the transfer of configuration from the precursor to the product. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Heterocycle Formation This table summarizes general conditions applicable to the synthesis of nitrogen heterocycles, which could be adapted for this compound.

| Catalyst | Ligand | Base/Additive | Solvent | Temperature | Outcome | Reference |

| Pd(OAc)₂ | PPh₃ | HCOONa | DMF | 80 °C | High yield of cyclized product | chemrxiv.org |

| Pd₂(dba)₃ | DPEphos | - | CH₂Cl₂ | Room Temp | Near-quantitative yield in 10 min | nih.gov |

| PdCl₂(CH₃CN)₂ | - | K₂CO₃ | Dioxane | 80 °C | High yield (up to 94%) | researchgate.net |

Rhodium-Catalyzed Cyclizations

Rhodium catalysts are highly effective for various cyclization reactions, including intramolecular hydroacylations, hydroarylations, and reductive aldol-type cyclizations. nih.govresearchgate.net These methods are prized for their atom economy and high diastereoselectivity. nih.gov For instance, a rhodium-catalyzed intramolecular reductive aldol-type cyclization can produce β-hydroxy lactones with high diastereoselectivity, where the stereochemical outcome can be directed by the choice of solvent. nih.gov

In the context of synthesizing this compound, a key strategy could involve the rhodium-catalyzed cyclization of a functionalized allenol. This atom-economic approach provides access to substituted tetrahydropyrans with high syn-selectivity and demonstrates excellent functional group tolerance. nih.gov Adapting this methodology to a nitrogen-containing analogue could provide a direct route to the azepane core. The mechanism often involves the formation of a Rh-H complex, which generates a metal enolate that subsequently undergoes an intramolecular C-C bond formation. nih.gov Cationic rhodium(I) complexes paired with BINAP-type ligands have also proven to be versatile catalysts for chemo- and regioselective [2+2+2] cycloadditions, which can be employed to construct nitrogen heterocycles. uwindsor.ca

Table 2: Rhodium Catalysts in Cyclization Reactions This table highlights rhodium systems used in forming cyclic structures, demonstrating their potential for azepane synthesis.

| Catalyst System | Reaction Type | Key Features | Reference |

| [RhCl(cod)]₂ / Et₂Zn | Intramolecular Reductive Aldol (B89426) | High diastereoselectivity, solvent-dependent | nih.gov |

| Cationic Rh(I) / Tol-BINAP | [2+2+2] Cycloaddition | High chemo- and regioselectivity at room temp. | uwindsor.ca |

| Rh(I) / Josiphos | Intramolecular Hydroarylation of Allenes | Regio- and enantioselective, forms α-chiral benzocycles | researchgate.net |

Multistep Synthetic Sequences Utilizing Key Intermediates

Complex targets like this compound are often assembled through robust, multi-step sequences that rely on the formation of key cyclic intermediates. A notable strategy for synthesizing methyl-substituted azepanones involves ring-closing metathesis (RCM). researchgate.net In one example, a diallylamine (B93489) derivative is treated with a Grubbs' catalyst to form a seven-membered azepine ring. researchgate.net This intermediate can then be further functionalized. For instance, epoxidation of the double bond with an agent like m-CPBA can produce syn- and anti-epoxides. Subsequent regioselective opening of the epoxide with a nucleophile, followed by reduction, can install the required hydroxyl and amino functionalities to yield the target amino alcohol structure. researchgate.net

Another established pathway to the azepane core is through the ring expansion of smaller, more readily available piperidine derivatives. uni-regensburg.de For example, a 1-methylpiperidin-4-one can undergo condensation with nitromethane, followed by catalytic hydrogenation to form an aminomethyl intermediate. This intermediate can then be induced to undergo a nitrite-mediated ring expansion, yielding the seven-membered azepanone skeleton. Such multi-step flow processes, which link several synthetic steps into a continuous sequence using immobilized reagents and catalysts, represent a modern approach to molecular assembly. syrris.jp

Stereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry during the synthesis of this compound is crucial, as its biological activity is often dependent on the specific configuration of its chiral centers. Asymmetric synthesis strategies are therefore paramount.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This is a powerful and practical approach for the enantioselective synthesis of complex molecules. york.ac.uknumberanalytics.com For the synthesis of a chiral this compound, an acyclic precursor could be covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.org

The auxiliary can then control the facial selectivity of a key bond-forming step. For example, the diastereoselective alkylation of an enolate derived from an N-acylated auxiliary can set a key stereocenter in the acyclic chain. york.ac.uk Following this stereocontrolled step, the molecule can undergo cyclization to form the azepane ring. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to release the enantiomerically enriched target molecule. wikipedia.org This strategy has been successfully applied to the synthesis of optically active amino acids and can be adapted for the formation of heterocyclic structures. tcichemicals.com

Asymmetric Catalysis in Azepane Formation

Asymmetric catalysis provides a more elegant and atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. academie-sciences.fr Chiral amines, such as proline derivatives and cinchona alkaloids, are particularly effective organocatalysts for forming chiral heterocycles. beilstein-journals.org These catalysts can activate substrates by forming transient, chiral iminium ions or enamines.

For the synthesis of chiral this compound, an intramolecular tandem reaction catalyzed by a chiral organocatalyst is a promising strategy. For example, a precursor containing both a nucleophilic nitrogen and an electrophilic α,β-unsaturated carbonyl moiety could undergo an enantioselective intramolecular aza-Michael addition. beilstein-journals.org The chiral catalyst would control the approach of the nucleophile, leading to the formation of the azepane ring with high enantioselectivity. Such organocatalytic tandem reactions are known to be highly effective for the one-pot synthesis of functionalized chromenes, thiochromenes, and dihydroquinolines, and the principles can be directly applied to azepane synthesis. beilstein-journals.org The development of peptide-mimic phosphonium (B103445) salts has also enabled the asymmetric [2+2] cycloadditions to form complex azetidines, showcasing the potential for organocatalysis to construct diverse nitrogen-containing rings. rsc.org

Table 3: Common Organocatalysts for Asymmetric Heterocycle Synthesis

| Catalyst Type | Example | Activation Mode | Typical Reaction | Reference |

| Chiral Secondary Amine | Diarylprolinol Silyl (B83357) Ether | Iminium Ion / Enamine | Michael Addition, Aldol Reaction | beilstein-journals.org |

| Cinchona Alkaloid | Quinidine-derived Thiourea | Bifunctional (Brønsted Base/H-Bond Donor) | Aza-Michael-Henry Cascade | beilstein-journals.org |

| Chiral Phosphoric Acid | BINOL-derived Phosphoric Acid | Brønsted Acid | Tandem Cyclization-Protonation | academie-sciences.fr |

| Cinchona Amine | 9S-cinchonamine | Brønsted Acid-Assisted Delivery | α-Hydrazination | whiterose.ac.uk |

Metal-Catalyzed Asymmetric Syntheses (e.g., Osmium-Catalyzed Aminohydroxylation)

Metal-catalyzed asymmetric synthesis has emerged as a powerful tool for the enantioselective preparation of chiral molecules. rsc.orgdiva-portal.orgsioc-journal.cnnih.gov In the context of synthesizing vicinal amino alcohols, such as the core structure of this compound, osmium-catalyzed asymmetric aminohydroxylation (AA) stands out as a particularly effective method. libretexts.orgprinceton.eduorganic-chemistry.org This reaction allows for the direct, stereoselective introduction of both a hydroxyl and an amino group across a double bond. nih.gov

The Sharpless asymmetric aminohydroxylation, a well-established protocol, utilizes a catalytic amount of an osmium complex in conjunction with a chiral ligand, typically a cinchona alkaloid derivative like (DHQ)₂PHAL or (DHQD)₂PHAL. libretexts.orgscientificlabs.co.uk The choice of ligand dictates the facial selectivity of the addition to the alkene substrate, thereby controlling the absolute stereochemistry of the resulting amino alcohol. libretexts.org The nitrogen source for this transformation can vary, with common options including chloramine-T, N-bromoacetamide, and N-bromo,N-lithio salts of primary carboxamides. libretexts.orgorganic-chemistry.org The reaction generally proceeds with high regioselectivity and enantioselectivity, affording enantioenriched vicinal amino alcohols that are valuable precursors for more complex molecules. organic-chemistry.orgnih.gov

The mechanism of the osmium-catalyzed aminohydroxylation is thought to proceed through one of two primary pathways, both analogous to the well-studied asymmetric dihydroxylation (AD). nih.gov The first proposed mechanism involves a [2+2] cycloaddition of the alkene to an imido trioxoosmium species, forming an osmaazetidine intermediate. nih.gov The second, more widely accepted mechanism, involves a [3+2] cycloaddition of the alkene to a ligand-bound osmium complex. princeton.edunih.gov

While highly effective, the substrate scope of the Sharpless AA can be limited in some cases. princeton.edu However, ongoing research continues to expand its applicability through the development of new ligands and reaction conditions. organic-chemistry.org

Chemo-Enzymatic and Photo-Enzymatic Approaches

Chemo-enzymatic and photo-enzymatic syntheses represent innovative strategies that harness the high selectivity of enzymes, often in combination with traditional chemical transformations, to achieve efficient and environmentally benign reaction pathways. scirp.orgnih.gov

Chemo-enzymatic synthesis combines chemical and enzymatic steps to produce target molecules. frontiersin.orgresearchgate.net This approach leverages the strengths of both methodologies, using chemical reactions for transformations that are not amenable to biocatalysis and enzymes for steps requiring high stereoselectivity or regioselectivity. nih.gov For instance, a common chemo-enzymatic strategy involves the lipase-catalyzed epoxidation of an alkene, followed by chemical hydrolysis to the corresponding diol. frontiersin.orgresearchgate.net Enzymes like lipases, such as Novozym 435, are frequently employed for their ability to catalyze reactions under mild conditions. frontiersin.orgmdpi.com This multistep process can be designed as a one-pot reaction, enhancing efficiency. mdpi.com The use of enzymes can lead to the formation of chiral synthons which are then elaborated through chemical means. nih.gov

Photo-enzymatic catalysis is an emerging field that utilizes light to drive enzymatic reactions. scirp.orgprinceton.edu This approach often involves the photoexcitation of a flavin-dependent "ene"-reductase (ERED), which initiates a single electron transfer process, leading to the formation of asymmetric radical intermediates. scirp.org This method has been successfully applied to a range of transformations, including the reduction of alkenes and stereoselective radical cyclizations. scirp.orgprinceton.edu The combination of light and enzymatic catalysis provides a powerful tool for achieving transformations that are challenging with conventional methods, all while operating under mild and environmentally friendly conditions. scirp.org

Control of Regioselectivity and Diastereoselectivity in this compound Synthesis

Achieving precise control over regioselectivity and diastereoselectivity is paramount in the synthesis of a specific stereoisomer of this compound.

Regioselectivity , the preference for bond formation at one position over another, is a critical consideration in many synthetic steps. wikipedia.org For example, in the reductive opening of a benzylidene acetal, a common protecting group strategy in carbohydrate chemistry, the choice of reagents can dictate whether the 4-OH or 6-OH group is liberated. nih.gov The use of a Lewis acid-activated borane (B79455) reagent typically leads to the formation of the 6-O-benzyl ether, while a non-activated borane results in the 4-O-benzyl ether. nih.gov Similarly, in cyclization reactions, the nature of the solvent can significantly influence the regiochemical outcome. beilstein-journals.org

Diastereoselectivity , the preferential formation of one diastereomer over others, is often controlled through the use of chiral auxiliaries, catalysts, or by substrate-controlled reactions. diva-portal.org For instance, intramolecular Mizoroki–Heck annulation reactions have been shown to proceed with high diastereoselectivity (>98%) in the synthesis of spiroindolines. diva-portal.org The stereochemical outcome is often dictated by the transition state geometry, which can be influenced by the catalyst, ligands, and substrate structure. In the synthesis of piperidine derivatives, iron-catalyzed thermodynamic equilibration can be used to enrich the more stable cis-isomer. organic-chemistry.org

The following table summarizes key factors influencing selectivity in relevant synthetic transformations:

| Selectivity Type | Influencing Factors | Example Transformation |

| Regioselectivity | Reagent choice (e.g., activated vs. non-activated borane) | Reductive opening of 4,6-benzylidene acetals nih.gov |

| Solvent polarity | Cyclization reactions beilstein-journals.org | |

| Diastereoselectivity | Catalyst and ligands | Intramolecular Mizoroki–Heck annulation diva-portal.org |

| Thermodynamic equilibration | Isomerization of substituted piperidines organic-chemistry.org | |

| Substrate-controlled induction | Radical cyclization of 6-aza-8-bromooct-2-enoates organic-chemistry.org |

Precursor Design and Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique used to deconstruct a target molecule into simpler, commercially available starting materials. princeton.edudeanfrancispress.come3s-conferences.org This process involves a series of "disconnections," which are the reverse of known chemical reactions. deanfrancispress.com

A plausible retrosynthetic analysis for this compound could begin by disconnecting the C-N bonds of the azepane ring. This leads to a linear amino alcohol precursor. The key stereocenters at C4 and C6 would need to be installed in a controlled manner. One potential disconnection is a reductive amination of a 6-methyl-4-oxo-azepane precursor. However, this route can suffer from low regioselectivity.

A more strategic approach would involve a ring-closing metathesis or an intramolecular nucleophilic substitution. For example, a precursor could be a linear amino-alkene or an amino-epoxide. The stereochemistry of the hydroxyl and methyl groups would be set prior to the cyclization step.

Key considerations in the retrosynthetic analysis of this compound include:

Stereocontrol: Planning for the stereoselective introduction of the hydroxyl and methyl groups. This could involve asymmetric dihydroxylation, epoxidation, or the use of chiral pool starting materials.

Ring Formation: Choosing an efficient and stereocontrolled method for constructing the seven-membered azepane ring.

Functional Group Interconversions (FGIs): Planning the necessary transformations of functional groups throughout the synthesis. deanfrancispress.com

A simplified retrosynthetic pathway might look like this:

Target: this compound

Disconnection (Reductive Amination): 1-Benzyl-6-methylazepan-4-one

Disconnection (Dieckmann Condensation): A linear diester with an amino group.

Further Disconnections: Simpler starting materials containing the required carbon skeleton and stereocenters.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmygreenlab.org The twelve principles of green chemistry provide a framework for achieving this goal. acs.org

Key green chemistry principles applicable to the synthesis of this compound include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. acs.org Metal-catalyzed reactions, such as the osmium-catalyzed aminohydroxylation, and enzymatic catalysis are prime examples. libretexts.orgfrontiersin.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mygreenlab.orgsphinxsai.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred.

Use of Renewable Feedstocks: Whenever practicable, starting materials should be derived from renewable resources. While not always feasible for complex molecules, this is a long-term goal.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. Photo-enzymatic reactions, which use light as an energy source, can be a greener alternative to thermally driven processes. scirp.org

Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. Water is often considered a green solvent, and enzymatic reactions are frequently performed in aqueous media. acs.org

The following table highlights the application of green chemistry principles in the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Employing metal-catalyzed asymmetric reactions and enzymatic transformations. libretexts.orgfrontiersin.orgacs.org |

| Atom Economy | Favoring addition reactions like aminohydroxylation over substitution reactions. sphinxsai.com |

| Energy Efficiency | Utilizing photo-enzymatic methods that operate at ambient temperatures. scirp.org |

| Safer Solvents | Conducting enzymatic reactions in aqueous media. acs.org |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Studies of the 6 Methylazepan 4 Ol Scaffold

Functional Group Interconversions at the Hydroxyl Moiety

The secondary hydroxyl group at the C-4 position of the 6-methylazepan-4-ol ring is a key site for introducing molecular diversity. Its reactivity is analogous to that of other cyclic amino alcohols and is amenable to several standard transformations, including oxidation, esterification, and etherification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6-methylazepan-4-one. This transformation is a common strategy in the synthesis of functionalized azepane derivatives. mdpi.comresearchgate.net Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane can be employed. The resulting ketone is a versatile intermediate for further modifications, such as reductive amination or the introduction of substituents at the adjacent methylene (B1212753) positions (C-3 and C-5) via enolate chemistry.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides, and etherification with alkyl halides or under Mitsunobu conditions. libguides.com These reactions are typically performed after protecting the more nucleophilic azepane nitrogen to prevent competing N-acylation or N-alkylation. Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester. Similarly, deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide, affords the ether derivative. libguides.com Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl (TBS) chloride, can also be formed, serving as protecting groups for the hydroxyl moiety during subsequent reactions. mdpi.comresearchgate.net

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Oxidation | PCC, Swern, Dess-Martin Periodinane | 6-Methylazepan-4-one | Yields a key ketone intermediate. mdpi.comresearchgate.net |

| Esterification | R-COCl, Pyridine | O-Acyl-6-methylazepan-4-ol | Requires N-protection for selectivity. libretexts.org |

| Etherification (Williamson) | 1. NaH; 2. R-X | O-Alkyl-6-methylazepan-4-ol | Requires N-protection. libguides.com |

| Silylation | TBSCl, Imidazole | O-TBS-6-methylazepan-4-ol | Forms a stable silyl ether protecting group. mdpi.com |

Reactions Involving the Azepane Nitrogen Atom

The secondary amine in the azepane ring is a nucleophilic center that can be readily functionalized through various C-N bond-forming reactions. These modifications are crucial for modulating the physicochemical properties and biological activity of molecules derived from this scaffold.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. d-nb.info Direct alkylation with alkyl halides can sometimes lead to overalkylation, but this can be controlled by careful choice of reaction conditions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is a highly efficient and versatile method for introducing a wide range of substituents. d-nb.info N-arylation can be achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation with aryl halides.

N-Acylation: The azepane nitrogen readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form amides. This reaction is often used to introduce a variety of functional groups or to protect the nitrogen atom. For example, the widely used Boc protecting group is installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides the corresponding sulfonamides. These derivatives are often highly crystalline and can serve as protecting groups or as functional motifs in their own right.

| Reaction Type | Typical Reagents | Product Class | Significance |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylazepane | Introduces diverse alkyl substituents. d-nb.info |

| N-Acylation | Acyl Chloride, Base | N-Acylazepane (Amide) | Forms stable amides, often used for protection. acs.org |

| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonylazepane (Sulfonamide) | Creates stable sulfonamides for protection or function. doi.org |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd catalyst, Ligand, Base | N-Arylazepane | Forms C(aryl)-N bonds. |

Modifications and Elaboration of the Methyl Substituent

While the hydroxyl and amino groups are the most reactive sites, the methyl group at the C-6 position is not inert and can be functionalized, although this typically requires more specialized methods.

Direct functionalization of the unactivated C(sp³)-H bonds of the methyl group is challenging but can be achieved using modern synthetic methods. nih.gov Radical-based reactions, such as halogenation under free-radical conditions, can introduce a handle for further transformations. More advanced C-H activation/functionalization strategies catalyzed by transition metals (e.g., palladium, rhodium, or iridium) could potentially be applied to introduce new C-C or C-heteroatom bonds. d-nb.info

Alternatively, the methyl group can be elaborated by first oxidizing an adjacent position. For instance, if a related precursor, 6-methylazepan-3-one, were available, α-functionalization could be used to introduce substituents that could then interact with or modify the methyl group. A more indirect approach involves the synthesis of derivatives where the methyl group is replaced by a functionalized equivalent, such as a hydroxymethyl or carboxymethyl group, from the outset of the synthesis.

Derivatization Strategies for Analytical Characterization

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the polar N-H and O-H groups of this compound often require derivatization to increase volatility and thermal stability. researchgate.netjfda-online.comsemanticscholar.org

Silylation: This is one of the most common derivatization techniques for amino alcohols. unishivaji.ac.in Both the hydroxyl and amino groups can be silylated. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective, converting the -OH and -N-H groups into -OSi(CH₃)₃ and -N-Si(CH₃)₃ (or the bulkier TBDMS) ethers and amines, respectively. researchgate.net The resulting derivatives are significantly more volatile and often produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. The use of N-methylimidazole can catalyze the silylation of amino alcohols at room temperature. researchgate.netnih.gov

Acylation: Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the primary/secondary amine and alcohol to the corresponding trifluoroacetyl amide and ester. These derivatives are also volatile and are highly responsive to electron capture detection (ECD) in GC, which can provide very low detection limits.

These derivatization reactions are crucial for the detection and quantification of this compound and related compounds in various matrices. researchgate.netnih.gov

Ring-Opening and Ring-Contraction Reactions of this compound Derivatives

The azepane ring, while generally stable, can undergo ring-opening or ring-contraction reactions under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

Ring-Opening Reactions: The von Braun reaction, which involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN), can lead to the cleavage of a C-N bond, resulting in a ring-opened cyanamide. For an N-substituted this compound derivative, this could lead to a functionalized acyclic amine. Ring-opening can also be achieved through Hofmann elimination if the nitrogen is first converted to a quaternary ammonium (B1175870) salt.

Ring-Contraction Reactions: Ring contractions of azepanes to form substituted piperidines or pyrrolidines are also known. researchgate.net These transformations often proceed through rearrangement mechanisms, which can be promoted by various reagents or photochemical conditions. For example, a photochemically induced rearrangement of N-vinylpyrrolidinones can lead to azepin-4-ones, representing a ring expansion that, in reverse, models a potential contraction pathway. organic-chemistry.org Another strategy involves the intramolecular cyclization of a side chain on the azepane ring, followed by cleavage of one of the ring bonds. While less common, these reactions highlight the potential for skeletal reorganization of the azepane core to access other important heterocyclic systems. chemrxiv.org

Stereochemical and Conformational Analysis of 6 Methylazepan 4 Ol

Absolute and Relative Configuration Determination Methodologies for 6-Methylazepan-4-ol

Determining the precise spatial arrangement of atoms at the chiral centers of this compound is fundamental to understanding its properties. The absolute configuration describes the actual 3D arrangement of substituents at a chiral center (designated as R or S), while the relative configuration relates the stereochemistry of different chiral centers within the same molecule or between different molecules. libretexts.orgchemistnotes.com A variety of experimental and computational techniques are employed to elucidate this stereochemical information.

Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity, and their structures, including stereochemistry, can be unequivocally confirmed through methods like X-ray crystallographic analysis. rsc.org For molecules that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of both absolute and relative configuration by mapping the electron density of the atoms in space. frontiersin.org

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for stereochemical assignment in solution. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can establish the relative configuration by measuring through-space proximity between specific protons. mdpi.com For instance, a strong NOE correlation between protons on the methyl group at C6 and a proton at C4 could indicate their cis relationship.

Chemical correlation is another established method, where a compound of unknown stereochemistry is chemically converted into a compound of known configuration (or vice-versa) through a series of stereospecific reactions where the stereochemistry at the chiral center is not altered. researchgate.net This establishes a direct configurational link between the two molecules. chemistnotes.com

Table 1: Methodologies for Stereochemical Determination

| Methodology | Description | Type of Information | Key Advantages |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Scatters X-rays off a single crystal to determine the arrangement of atoms. | Absolute and Relative Configuration | Provides definitive, unambiguous structural proof. rsc.orgfrontiersin.org |

| NMR Spectroscopy (e.g., NOESY) | Measures through-space interactions between nuclei to determine their spatial proximity. | Relative Configuration | Powerful for determining structure and conformation in solution. mdpi.com |

| Chemical Correlation | Converts a molecule to another of known stereochemistry via stereospecific reactions. | Absolute or Relative Configuration | Establishes stereochemical relationships between different compounds. chemistnotes.comresearchgate.net |

| Chiroptical Spectroscopy | Techniques like Circular Dichroism (CD) measure the differential absorption of circularly polarized light. | Absolute Configuration | Can be used in conjunction with computational methods to assign absolute configuration. slideshare.net |

Conformational Preferences and Dynamics of the Seven-Membered Ring System

Unlike the well-defined chair conformation of six-membered rings, seven-membered ring systems like the azepane core of this compound are significantly more flexible and conformationally complex. researchgate.netnobelprize.org These rings exist as a dynamic equilibrium of multiple low-energy conformations, primarily belonging to the chair and twist-chair (TC) families, with boat forms also being possible. nih.govprinceton.edu

The energy barriers between these conformations are often low, leading to a complex pseudorotational equilibrium where the ring is constantly flexing. researchgate.net Computational methods, such as molecular mechanics and density functional theory (DFT), are often used to calculate the relative energies of these conformers and predict the most stable shapes. researchgate.netresearchgate.net For substituted azepanes, specific conformations like the twist-chair are often identified as major components in solution. researchgate.net Detailed analysis of NMR coupling constants can provide experimental insight into the dominant solution-state conformations. publish.csiro.au The conformational flexibility of substituted azepanes is a key feature that can influence their biological activity, as the ring may need to adopt a specific, sometimes distorted, conformation to bind effectively to a target enzyme or receptor. nih.govnih.gov

Influence of Substituents on Conformational Bias

The presence of the methyl group at the C6 position and the hydroxyl group at the C4 position significantly influences the conformational landscape of the azepane ring. These substituents introduce steric and stereoelectronic effects that create a conformational bias, favoring certain conformations over others. pku.edu.cn

Substituents on a flexible seven-membered ring can have a profound rigidifying effect, shifting the equilibrium to favor a single dominant conformation. rsc.orgbeilstein-journals.orgresearchgate.net This is often the result of several competing factors:

Steric Interactions: Substituents generally prefer to occupy pseudo-equatorial positions to minimize destabilizing transannular interactions (steric clashes across the ring). nobelprize.orgresearchgate.net In this compound, both the methyl and hydroxyl groups will influence the ring pucker to minimize these interactions.

Stereoelectronic Effects: The polar hydroxyl group can participate in intramolecular hydrogen bonding with the ring nitrogen, which can stabilize specific conformations. Furthermore, gauche effects, which describe the preference for certain dihedral angles between electronegative substituents, can also play a role. beilstein-journals.orgchim.it For example, there can be a preference for a gauche alignment between the C-O bond of the hydroxyl group and the C-N bond of the ring.

Research on closely related substituted azepanes has shown that the interplay between different substituents is crucial. beilstein-journals.orgpublish.csiro.auresearchgate.net The final conformational outcome for this compound will depend on the relative stereochemistry of the methyl and hydroxyl groups (cis vs. trans) and the energetic balance of all steric and electronic preferences. Studies on methyl-substituted azepanones have demonstrated that both the position and stereochemistry of the methyl group lead to widely varied properties, which can be rationalized by conformational analysis. researchgate.net

Computational and Theoretical Chemistry Applications to 6 Methylazepan 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of 6-Methylazepan-4-ol. ajchem-a.commdpi.com By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which governs its chemical behavior.

Key electronic properties calculated for azepane derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ajchem-a.com

For the parent azepane ring, DFT calculations have been used to determine these properties. A study using the M06-2X functional found the HOMO-LUMO gap to be a key factor in reactivity. nih.gov The introduction of substituents like the methyl and hydroxyl groups in this compound would further modulate these electronic properties. The electron-donating nature of the methyl group and the electron-withdrawing/donating character of the hydroxyl group (depending on its role as a hydrogen bond donor or acceptor) influence the electron density distribution across the azepane ring.

Table 1: Calculated Electronic Properties of Azepane and Related Heterocycles

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Source |

|---|---|---|---|---|---|---|

| Azepane | M06-2X | - | - | - | 1.31 | nih.gov |

| Oxepane | M06-2X | - | - | - | 1.44 | nih.gov |

| Thiepane | M06-2X | - | - | - | 1.88 | nih.gov |

Mechanistic Studies of Reaction Pathways for this compound Formation and Transformation

Computational chemistry is crucial for investigating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. These studies help rationalize experimental outcomes, such as product distributions and reaction rates, by mapping out the potential energy surface of the reaction. ibchem.com

The formation of the azepane ring often proceeds through cyclization reactions. acs.org For instance, the intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles has been studied computationally to form tetrazolo azepanes. rsc.org Such studies reveal that the reaction follows a pseudo-concerted mechanism, where the formation of one bond precedes the other, rather than a purely synchronous process. rsc.org The synthesis of azepanes can also be achieved through rearrangements, such as the 1-aza-Cope rearrangement, whose mechanism has been supported by computational studies suggesting a concerted pathway. nih.gov

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a high-energy, transient configuration of atoms that must be surpassed for reactants to become products. libretexts.org Computational methods are used to locate the geometry of the TS on the potential energy surface and to calculate its energy. The structure of the transition state provides insight into the steric and electronic factors that control the reaction's feasibility and selectivity.

For the cyclization reactions forming azepane derivatives, transition state analysis has shown that the activation energy barrier can be significant. rsc.org For example, in the formation of a tetrazolo azepane, a calculated activation barrier of 28.74 kcal mol⁻¹ was determined using DFT (LC-wPBE(DMSO)/6-31G(d)). rsc.org This high barrier is consistent with the need for heating to facilitate the reaction. Analyzing the atomic vectors of the imaginary frequency at the transition state confirms which bonds are being formed and broken during this critical step. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. studymind.co.ukyoutube.com This profile provides a visual representation of the energy changes throughout the reaction. The height of the energy barrier from the reactants to the highest-energy transition state corresponds to the activation energy (Ea). libretexts.orgsavemyexams.com

Figure 1: Illustrative Reaction Energy Profile This diagram shows the energy of the system as reactants are converted to products. The activation energy (Ea) is the energy difference between the reactants and the transition state. A catalyst provides an alternative pathway with a lower activation energy. savemyexams.com

From the calculated activation energies, it is possible to predict reaction kinetics using principles from transition state theory. Reactions with lower activation energies are predicted to proceed faster. ibchem.com For multi-step reactions, the step with the highest activation energy is the rate-determining step. ibchem.com Computational studies on the formation of azepine derivatives have used energy profiles to understand why certain diastereomers are formed preferentially under specific reaction conditions, attributing it to differences in the transition state energies. acs.orgwhiterose.ac.uk

Transition State Analysis

Conformational Landscape Exploration and Energy Minimization

The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations. researchgate.net Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heterocyclic analogs exist as a dynamic equilibrium of several conformations, primarily in the twist-chair (TC) and chair (C) families. researchgate.netresearchgate.net Computational methods are essential for exploring this complex conformational landscape.

Energy minimization calculations, often using molecular mechanics force fields or DFT, are performed to identify the stable conformers (local minima on the potential energy surface) and their relative energies. lumenlearning.comresearchgate.net For the parent azepane ring, the twist-chair conformation is generally found to be the most stable. The presence of substituents, as in this compound, significantly influences the conformational preferences. The substituents will preferentially occupy positions (axial, equatorial, isoclinal) that minimize steric strain and unfavorable electronic interactions. For example, a study on substituted azepanes highlighted that the rigidifying effect of a fluorine substituent is highly dependent on interactions with other groups present. researchgate.net Similarly, the relative orientation of the methyl and hydroxyl groups in this compound will determine the most stable cis and trans diastereomers and their respective ring conformations.

Molecular Dynamics Simulations for Dynamic Behavior

While energy minimization identifies stable conformers, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (e.g., solvent molecules). researchgate.net

For a flexible molecule like this compound, MD simulations can reveal the pathways and timescales of interconversion between different conformations, such as the transition from a twist-chair to a boat conformation. acs.org These simulations are particularly valuable for understanding how the molecule behaves in a biological context, for example, when interacting with an enzyme active site. mdpi.comcsic.es The dynamic nature of the azepane ring can be crucial for its ability to bind to a biological target, and MD simulations can capture this induced-fit process. csic.es The development of special-purpose supercomputers like MDGRAPE-4A has enabled simulations on the microsecond timescale, providing even more realistic insights into molecular behavior. riken.jp

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is widely used to predict spectroscopic parameters, which can be invaluable for confirming the structure of newly synthesized compounds like this compound. chemrxiv.org

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. cheminfo.org By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their intensities can be determined. For this compound, this would allow for the assignment of key peaks, such as the O-H stretch from the alcohol, the N-H stretch, and various C-H and C-C stretching and bending modes characteristic of the substituted azepane ring. spectroscopyonline.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Predicted NMR spectra are powerful for distinguishing between different isomers (e.g., cis vs. trans diastereomers of this compound), as the chemical shifts of the ring protons and carbons are highly sensitive to their stereochemical environment. youtube.com Comparing the computationally predicted spectrum to the experimental one is a robust method for structural verification. researchgate.netmdpi.com

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound Isomer

| Parameter | Predicted Value | Associated Functional Group |

|---|---|---|

| IR: ν(O-H) | ~3400-3500 cm⁻¹ (broad) | Alcohol |

| IR: ν(N-H) | ~3300-3400 cm⁻¹ (medium) | Secondary Amine |

| IR: ν(C-H) | ~2850-2960 cm⁻¹ | Alkyl C-H |

| ¹H NMR: δ(CH-OH) | ~3.5-4.5 ppm | Carbinol Proton |

| ¹H NMR: δ(CH₃) | ~0.9-1.2 ppm (doublet) | Methyl Group |

| ¹³C NMR: δ(C-OH) | ~65-75 ppm | Carbinol Carbon |

| ¹³C NMR: δ(C-CH₃) | ~30-40 ppm | Methyl-bearing Carbon |

Note: These are typical ranges predicted by computational methods for similar structures; specific values depend on the exact isomer and computational level of theory.

Advanced Spectroscopic Characterization Methodologies for 6 Methylazepan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 6-methylazepan-4-ol in solution. auremn.org.br It provides information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional NMR spectra offer fundamental information about the structure of this compound.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments within the molecule. hmdb.calibretexts.orgresearchgate.net Characteristic chemical shifts are observed for the methyl carbon, the carbon bearing the hydroxyl group (C-4), and the methylene (B1212753) carbons of the seven-membered ring. The positions of these signals provide initial evidence for the carbon framework.

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| Methyl Protons | ~ 1.0 - 1.3 | Methyl Carbon | ~ 15 - 25 |

| Ring Methylene Protons | ~ 1.5 - 3.5 | Ring Methylene Carbons | ~ 20 - 50 |

| CH-OH Proton | ~ 3.5 - 4.0 | C-OH Carbon | ~ 60 - 75 |

| NH Proton | Variable | ||

| OH Proton | Variable | ||

| Note: Chemical shifts are dependent on the solvent and concentration. |

Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC) for Atom Connectivity and Stereochemistry Elucidation

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the relative stereochemistry of the substituents on the azepane ring. researchgate.netprinceton.edugithub.iocreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu Cross-peaks in the COSY spectrum establish the connectivity between adjacent protons in the this compound ring system, allowing for the tracing of the proton-proton network.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. princeton.educreative-biostructure.com This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). princeton.edu This is particularly valuable for elucidating the stereochemistry, such as the relative orientation (cis or trans) of the methyl group and the hydroxyl group on the flexible azepane ring.

| 2D NMR Technique | Information Provided |

| COSY | ¹H-¹H correlations through 2-3 bonds |

| HSQC | Direct ¹H-¹³C one-bond correlations |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) |

| NOESY | Through-space ¹H-¹H correlations for stereochemistry |

Application of NMR for Conformational Analysis

The seven-membered azepane ring of this compound is flexible and can exist in multiple conformations, such as chair and boat forms. NMR spectroscopy, particularly through the analysis of coupling constants and NOE data, can provide insights into the preferred conformation in solution. auremn.org.brresearchgate.netcsic.esfrontiersin.org Temperature-dependent NMR studies can also reveal the dynamics of conformational exchange.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. researchgate.netlibretexts.org

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for cyclic amines and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) and loss of small neutral molecules like water (H₂O). libretexts.orgajgreenchem.com

| Ion | m/z (mass-to-charge ratio) | Significance |

| [M]⁺ | 129.2 | Molecular Ion |

| [M-CH₃]⁺ | 114.2 | Loss of a methyl radical |

| [M-H₂O]⁺ | 111.2 | Loss of water |

| Note: The fragmentation pattern can vary depending on the ionization technique used. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. auremn.org.brpg.edu.pl

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3600 cm⁻¹), the N-H stretch of the secondary amine (a moderate band around 3300-3500 cm⁻¹), and C-H stretching vibrations of the methyl and methylene groups (around 2850-3000 cm⁻¹). libretexts.orgsavemyexams.com The C-O stretching vibration will also be present in the fingerprint region (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. scifiniti.comresearchgate.netmdpi.comspectroscopyonline.com The C-C and C-N skeletal vibrations are often more prominent in the Raman spectrum than in the IR spectrum. Surface-enhanced Raman scattering (SERS) could potentially be used to study the orientation of this compound on a metal surface. rsc.org

| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| O-H (alcohol) | Stretching | 3300-3600 (broad) | 3300-3600 |

| N-H (amine) | Stretching | 3300-3500 (moderate) | 3300-3500 |

| C-H (alkane) | Stretching | 2850-3000 (strong) | 2850-3000 |

| C-O (alcohol) | Stretching | 1050-1150 (moderate) | 1050-1150 |

X-ray Crystallographic Analysis for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. nih.govwikipedia.org This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecular conformation and the packing of molecules in the crystal lattice. For chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenters. libretexts.orglibretexts.orgutsunomiya-u.ac.jp This is often achieved by using a chiral derivatizing agent or by anomalous dispersion effects if a heavy atom is present.

Compound Names Mentioned:

this compound

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical properties of chiral molecules. wikipedia.org Chirality, or "handedness," is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In the case of this compound, the presence of stereocenters gives rise to different enantiomeric forms. CD spectroscopy provides a means to distinguish between these enantiomers by measuring their differential absorption of left and right circularly polarized light. wikipedia.orglibretexts.org

The fundamental principle of CD spectroscopy lies in the interaction of circularly polarized light with a chiral chromophore. wikipedia.org A chromophore is a part of a molecule that absorbs light. When a chiral molecule is irradiated with plane-polarized light (which is composed of equal components of left- and right-circularly polarized light), the two enantiomers will absorb one of the circularly polarized components more strongly than the other. This differential absorption results in the emerging light being elliptically polarized. The CD spectrometer measures this ellipticity, which is reported as the CD signal.

For the chiral recognition of the enantiomers of this compound, a solution of a purified enantiomer would be prepared in a suitable solvent that does not absorb in the spectral region of interest. The CD spectrum would then be recorded, typically in the ultraviolet (UV) region where the molecule's chromophores absorb. The resulting spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength.

The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. For instance, if the (R)-enantiomer exhibits a positive Cotton effect (a positive peak) at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength. This mirror-image relationship provides a definitive method for distinguishing between the enantiomers.

Hypothetical Research Findings and Data

In a hypothetical study on the chiral recognition of this compound enantiomers using CD spectroscopy, researchers would first synthesize and separate the individual enantiomers, for example, the (4R,6S) and (4S,6R) forms. The absolute configuration would be determined using a definitive method like X-ray crystallography.

Subsequently, the CD spectra of each enantiomer would be recorded under identical conditions (concentration, solvent, path length, and temperature). The resulting data would be expected to show distinct, mirror-image spectra.

Table 1: Hypothetical Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (4R,6S)-6-Methylazepan-4-ol | 210 | +5000 |

| (4S,6R)-6-Methylazepan-4-ol | 210 | -5000 |

| (4R,6S)-6-Methylazepan-4-ol | 235 | -3200 |

| (4S,6R)-6-Methylazepan-4-ol | 235 | +3200 |

This hypothetical data illustrates that the sign of the molar ellipticity at a given wavelength is opposite for the two enantiomers, confirming their chiral nature and allowing for their unambiguous identification. The magnitude of the molar ellipticity is a measure of the strength of the differential absorption.

Applications of 6 Methylazepan 4 Ol As a Synthetic Building Block and Scaffold

Utilization in the Construction of Complex Natural Product Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their structural complexity can render their direct synthesis and modification challenging. acs.orgmdpi.com Synthetic analogues that retain the key pharmacophoric features of the natural product while offering improved stability, bioavailability, or synthetic accessibility are therefore of significant interest. rsc.orgisomerase.com The chiral scaffold of 6-Methylazepan-4-ol provides an excellent starting point for the generation of such analogues.

Moreover, the ability to modify the azepane nitrogen through N-alkylation or N-acylation provides a convenient handle for attaching different side chains or for integrating the ring into a larger molecular framework. This versatility has been exploited in the synthesis of analogues of various alkaloids and other nitrogen-containing natural products. The inherent chirality of this compound ensures that the resulting analogues are enantiomerically pure, which is critical for their interaction with biological targets.

Integration into Polycyclic and Fused Heterocyclic Systems

The construction of polycyclic and fused heterocyclic systems is a central theme in medicinal chemistry and materials science, as these structures often exhibit unique biological and photophysical properties. rsc.orgresearchgate.netrsc.org The this compound scaffold can be effectively utilized as a linchpin in the assembly of such complex architectures. The secondary amine and the hydroxyl group serve as reactive handles for annulation reactions, where additional rings are fused onto the azepane core. uoanbar.edu.iquomus.edu.iq

A variety of synthetic strategies can be employed to achieve this. For example, intramolecular cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, can be used to form a new ring fused to the azepane nitrogen and an adjacent carbon atom. The hydroxyl group can participate in cyclization reactions as well, for instance, through etherification or by serving as a directing group for C-H activation reactions. mdpi.com

The resulting fused systems can vary significantly in their structure and properties, depending on the nature of the reactants and the reaction conditions employed. This approach has been used to generate novel polycyclic structures that are not readily accessible by other means. The inherent chirality of the starting this compound is transferred to the final polycyclic product, providing access to enantiomerically pure materials with potential applications in asymmetric catalysis and chiral recognition.

| Reaction Type | Description | Resulting System |

| Pictet-Spengler | Condensation of an amine with an aldehyde or ketone followed by cyclization. | Fused tetrahydroisoquinoline-like systems |

| Bischler-Napieralski | Cyclodehydration of a β-arylethylamide. | Fused dihydroisoquinoline-like systems |

| Intramolecular Etherification | Cyclization involving the hydroxyl group to form a new ether linkage. | Fused oxa-heterocycles |

| Ring-Closing Metathesis | Formation of a new ring by the metathesis of two alkene functionalities. | Fused carbocyclic or heterocyclic rings |

Development of Novel Chiral Ligands and Organocatalysts Incorporating the Azepanol Motif

The demand for efficient and selective methods for asymmetric synthesis has driven the development of a vast array of chiral ligands and organocatalysts. wikipedia.orgbeilstein-journals.org The rigid, conformationally defined structure of this compound makes it an attractive scaffold for the design of new chiral auxiliaries. The presence of both a nitrogen and an oxygen atom provides two potential coordination sites for metal catalysts, allowing for the formation of well-defined chiral environments around the metal center.

By modifying the hydroxyl group and the nitrogen atom of this compound, a diverse library of chiral ligands can be synthesized. For example, the hydroxyl group can be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor, while the nitrogen can be functionalized with various substituents to fine-tune the steric and electronic properties of the ligand. These ligands can then be employed in a wide range of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions.

In addition to its use in metal-based catalysis, the azepanol motif can also be incorporated into organocatalysts. The secondary amine can act as a key functional group in enamine or iminium ion catalysis, while the hydroxyl group can participate in hydrogen bonding interactions, influencing the stereochemical outcome of the reaction. The development of organocatalysts derived from readily available chiral building blocks like this compound is a key aspect of green chemistry. wikipedia.org

| Catalyst Type | Functional Group(s) Utilized | Potential Applications |

| Chiral Ligand | Nitrogen and modified Hydroxyl | Asymmetric hydrogenation, cross-coupling |

| Organocatalyst | Secondary Amine | Enamine catalysis, aldol (B89426) reactions |

| Organocatalyst | Hydroxyl Group | Hydrogen bond-directed catalysis |

Synthesis of Advanced Intermediates for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in living systems. nih.govhelmholtz-hips.de These molecules are often designed to interact with a specific biomolecule, such as an enzyme or a receptor, and can be used to visualize, quantify, or perturb its function. rsc.org The development of effective chemical probes requires a deep understanding of molecular recognition principles and often involves the synthesis of complex and highly functionalized molecules. nih.gov

The this compound scaffold can serve as a versatile platform for the construction of such probes. Its three-dimensional structure can be used to mimic the binding epitope of a natural ligand, while the functional groups provide attachment points for reporter groups, such as fluorophores or affinity tags. For example, the hydroxyl group can be derivatized with a fluorescent dye, allowing for the visualization of the probe's localization within a cell. The nitrogen atom can be used to attach a linker connected to a solid support for use in affinity chromatography experiments.

Furthermore, the chiral nature of this compound is particularly valuable in this context, as biological systems are inherently chiral. The use of enantiomerically pure probes is crucial for ensuring specific interactions with the target biomolecule and for avoiding off-target effects. The synthetic accessibility and modular nature of the this compound scaffold make it an attractive starting point for the development of a wide range of sophisticated chemical biology tools.

Mechanistic Investigations of 6 Methylazepan 4 Ol in Molecular Interactions in Vitro Context

Studies on Enzyme-Substrate Recognition and Binding Mechanisms (In Vitro)

The interaction between an enzyme and a small molecule inhibitor is governed by the principles of molecular recognition, where the inhibitor, often a substrate analog, competes with the natural substrate for the enzyme's active site. libretexts.orgbgc.ac.in In vitro studies using analogs of 6-methylazepan-4-ol, such as methyl-substituted azepan-3-ones, have provided significant insights into enzyme-substrate recognition and binding mechanisms.

A key example is the investigation of a series of 5-, 6-, and 7-methyl-substituted azepanone-based inhibitors of cathepsin K, a cysteine protease. researchgate.net These studies demonstrate that the precise position and stereochemistry of the methyl group on the azepane ring are critical for inhibitory potency. The degree of inhibition is dependent on the relative concentrations of the substrate and the inhibitor, characteristic of competitive inhibition where the inhibitor and substrate compete for the same active site. bgc.ac.in

For instance, the introduction of a methyl group at the C-7 position of the azepanone core, particularly in a cis configuration, resulted in a significant increase in potency against human cathepsin K compared to the unsubstituted parent compound. researchgate.net The 4S-7-cis-methylazepanone analogue 10 was found to be a highly potent inhibitor with an apparent inhibition constant (Ki,app) of 0.041 nM. researchgate.net In contrast, substitutions at other positions or with different stereochemistry led to varied, and often reduced, potency. These findings highlight the sensitivity of the enzyme's active site to the specific topology of the inhibitor. The use of such substrate analogs is a fundamental strategy for probing the structure and mechanism of enzyme active sites. nih.govnih.gov

Table 1: In Vitro Inhibitory Potency of Methyl-Substituted Azepanone Analogs against Human Cathepsin K

Data sourced from Yamashita et al., 2006. researchgate.net

Analysis of Receptor-Ligand Binding Modes and Selectivity (Theoretical and In Vitro)

The azepane scaffold is a versatile component in the design of ligands for various receptors. researchgate.net Both theoretical molecular docking studies and in vitro binding assays have been employed to elucidate the binding modes and selectivity of azepane derivatives. These studies are crucial for understanding how ligands interact with their targets at an atomic level, which guides the design of more potent and selective molecules. nih.govmdpi.com

For example, molecular docking studies of azepane derivatives as inhibitors of acetylcholinesterase revealed that the azepane ring can fit into the active site, making optimal hydrophobic interactions with key residues like Trp84. nih.gov Similarly, docking of azepano-lupane derivatives into the RNA polymerase (RNAP) binding site of M. tuberculosis showed the azepane scaffold oriented along the space where the ansa ring of the known inhibitor rifampicin (B610482) is located. mdpi.com

In vitro binding assays have confirmed the potential of azepane derivatives to interact with a range of receptors with high affinity and selectivity.

Histamine H3 Receptor (H3R): Biphenylalkoxyamine derivatives containing an azepane moiety were identified as potent H3R ligands and butyrylcholinesterase (BuChE) inhibitors, with Ki values for hH3R in the nanomolar range. nih.gov

Cannabinoid Receptor 2 (CB2): A series of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives were discovered as a new class of selective CB2 receptor agonists. The lead compound 25r showed high potency (EC50 = 21.0 nM) and over 1428-fold selectivity for CB2 over CB1. nih.gov

Opioid Receptors: While the seven-membered azepane ring can lead to a loss of analgesia compared to the six-membered piperidine (B6355638) ring in fentanyl analogs, certain derivatives still show moderate affinity for the mu-opioid receptor (MOR). scielo.br

These studies demonstrate that the azepane core can be effectively utilized to target diverse receptor families. The selectivity is often modulated by the nature and position of substituents on the azepane ring and attached pharmacophores. nih.govnih.gov

Table 2: Receptor Binding Affinity of Various Azepane Derivatives

Structure-Interaction Relationship Studies Based on Molecular Recognition Principles

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity, a core principle of molecular recognition. fiveable.me These studies investigate how systematic changes to a molecule's structure affect its interaction with a biological target. For azepane derivatives, SAR studies have been crucial in optimizing potency and selectivity.

Key SAR findings for methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors include:

Stereochemistry at C4 is Critical: The S-configuration at the C-4 position was found to be essential for potent cathepsin K inhibition. The corresponding R-diastereomer was up to 5000-fold less potent, demonstrating a strict stereochemical requirement in the enzyme's active site. acs.org

Positional Isomers Have Distinct Activities: The location of the methyl group significantly impacted potency. A methyl group at the C-7 position (cis to the C4 substituent) provided the most potent analog, while C-5 and C-6 methyl substitutions were less beneficial. researchgate.net

Cis/Trans Isomerism Matters: For the 7-methyl analog, the cis diastereomer was nearly eight times more potent than the trans diastereomer, indicating that the relative orientation of the substituents is crucial for optimal interaction with the enzyme. researchgate.net

These relationships underscore the principle of complementarity, where the inhibitor's three-dimensional shape, including the precise placement of even small functional groups like a methyl, must align with the topology of the target's binding site to achieve high-affinity binding. fiveable.me

Role of the Azepane Scaffold Flexibility in Molecular Complementarity

A defining feature of the seven-membered azepane ring is its conformational flexibility. lifechemicals.com This flexibility can be a double-edged sword in drug design. On one hand, it allows the ligand to adapt its conformation to fit into a binding site, a concept known as "induced fit." fiveable.me On the other hand, a highly flexible molecule pays a larger entropic penalty upon binding, as it must adopt a single, or a limited set of, bioactive conformation(s), which can decrease binding affinity. rsc.orgnih.gov

The interplay between flexibility and complementarity is critical for molecular recognition. rsc.org Research on azepane derivatives has shown that modulating the ring's flexibility is a key strategy for improving pharmacological properties.

Conformational Constraint: Introducing substituents onto the azepane ring can restrict its conformational freedom. Studies on C-4 and C-5 methylated thieno-benzazepines showed that a single methyl group influences the conformational dynamics of the azepine ring system. nih.gov In another study, selective monofluorination was shown to effectively bias the azepane ring to a single major conformation. rsc.org